1-[[2-(Diethoxyphosphorylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]amino]-3-phenylthiourea
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Overview
Description
1-[[2-(Diethoxyphosphorylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]amino]-3-phenylthiourea is a complex organic compound that features a unique combination of functional groups, including a diethoxyphosphorylamino group, a hexafluoropropan-2-yl group, and a phenylthiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[2-(Diethoxyphosphorylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]amino]-3-phenylthiourea typically involves multiple steps. One common approach is to start with the preparation of the diethoxyphosphorylamino precursor, which can be synthesized through the reaction of diethyl phosphoramidate with an appropriate halogenated compound under basic conditions. The hexafluoropropan-2-yl group can be introduced via a nucleophilic substitution reaction using a hexafluoropropane derivative. Finally, the phenylthiourea moiety is incorporated through a condensation reaction with phenyl isothiocyanate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[[2-(Diethoxyphosphorylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]amino]-3-phenylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to yield amine derivatives.
Substitution: The diethoxyphosphorylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[[2-(Diethoxyphosphorylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]amino]-3-phenylthiourea has several scientific research applications, including:
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with unique properties such as flame retardancy and chemical resistance.
Mechanism of Action
The mechanism of action of 1-[[2-(Diethoxyphosphorylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]amino]-3-phenylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. The presence of the hexafluoropropan-2-yl group enhances its binding affinity and specificity, while the diethoxyphosphorylamino group can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
1-[[2-(Diethoxyphosphorylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]amino]-3-phenylurea: Similar structure but with a urea moiety instead of thiourea.
1-[[2-(Diethoxyphosphorylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]amino]-3-phenylsulfonamide: Contains a sulfonamide group instead of thiourea.
Uniqueness
1-[[2-(Diethoxyphosphorylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]amino]-3-phenylthiourea is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the hexafluoropropan-2-yl group enhances its stability and lipophilicity, while the thiourea moiety provides additional reactivity and potential for forming hydrogen bonds.
Properties
IUPAC Name |
1-[[2-(diethoxyphosphorylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]amino]-3-phenylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F6N4O3PS/c1-3-26-28(25,27-4-2)24-12(13(15,16)17,14(18,19)20)23-22-11(29)21-10-8-6-5-7-9-10/h5-9,23H,3-4H2,1-2H3,(H,24,25)(H2,21,22,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBVENURZZZPIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(NC(C(F)(F)F)(C(F)(F)F)NNC(=S)NC1=CC=CC=C1)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F6N4O3PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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